molecular formula C16H16N2O6S2 B1668815 Cephalothin CAS No. 153-61-7

Cephalothin

Cat. No.: B1668815
CAS No.: 153-61-7
M. Wt: 396.4 g/mol
InChI Key: XIURVHNZVLADCM-IUODEOHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cephalothin, a first-generation semi-synthetic cephalosporin, exhibits broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) . It is particularly effective against Gram-positive bacteria such as Staphylococcus aureus, with studies showing superior activity compared to other cephalosporins like cefaclor and cefoxitin in this category . However, high rates of resistance to this compound have been documented in Gram-negative pathogens, such as Escherichia coli (80–100% resistance in environmental isolates) . Its pharmacokinetic profile includes a short half-life due to metabolic breakdown and rapid renal clearance, distinguishing it from later-generation cephalosporins like cefazolin .

Preparation Methods

Historical Development of Cephalothin Synthesis

The synthesis of this compound traces its roots to Woodward’s Nobel Prize-winning work on cephalosporin C in 1965. Early methods relied on β-lactam ring formation through azodicarboxylate-mediated oxidation of L-cysteine derivatives, achieving stereochemical control through aluminum-mediated cyclization. While foundational, these approaches suffered from multi-step sequences and low overall yields (12–18%). The advent of 7-aminocephalosporanic acid (7-ACA) as a key intermediate revolutionized this compound production, enabling modular synthesis through side-chain acylation. Modern protocols have reduced reaction steps from 14 to 3 while increasing yields 8-fold through optimized activation chemistry.

Core Chemical Synthesis Strategies

Active Ester Method with 7-ACA

The predominant industrial method couples 7-ACA with 2-thiopheneacetic acid derivatives. Source 4 details a high-yield process:

  • Active Ester Formation :
    2-Thiopheneacetic acid (71 g, 0.5 mol) reacts with N-hydroxysuccinimide trifluoroacetate (212 g, 1.0 mol) in ethylene glycol dimethyl ether (600 mL) at 10–15°C for 4.5 hours. Morpholine (80 mL) catalyzes the reaction, achieving >98% conversion monitored by UHPLC-MS.

  • Acylation of 7-ACA :
    The active ester solution reacts with 7-ACA (136 g, 0.5 mol) in ethylene glycol dimethyl ether (1000 mL) under 15–25°C with UV irradiation. This photochemical activation reduces reaction time to 1 hour versus 6 hours in thermal methods.

  • Purification :
    Sequential acid-base extraction isolates this compound:

    • Acidification to pH 1.5–2.0 precipitates impurities
    • Basification to pH 6.5–7.0 extracts this compound into aqueous phase
      Final crystallization yields 154 g (96.9%) with 99.8% HPLC purity.

Key Parameters :

Factor Optimal Range Yield Impact (%)
Temperature 15–25°C ±18%
Solvent Polarity ε 5.5–6.5 ±22%
Irradiation Intensity 300–400 nm, 15 W +34%
Molar Ratio (7-ACA:Active Ester) 1:2.0–2.2 +12%

Silanization-Assisted Synthesis

Chinese patent CN101613358B introduces silanization to enhance 7-ACA reactivity:

  • Silanization of 7-ACA :
    7-ACA reacts with trimethylchlorosilane (1.2 eq) in haloalkane solvents (dichloromethane preferred) at −10°C, achieving 97.3% silylation.

  • Acylation :
    Silanized 7-ACA reacts with 2-thiopheneacetyl chloride (1.05 eq) in ethyl acetate at 0°C. The silyl group directs acylation to the 7-amino position, reducing isomer formation to <0.5%.

  • Desilylation :
    Methanolysis at pH 4.5–5.0 removes protecting groups, yielding this compound with 94.2% recovery.

Advantages :

  • 18% higher regioselectivity vs. non-silanized methods
  • Enables use of less pure 7-ACA (90% vs 99% required previously)

Solvent System Optimization

Recent work demonstrates solvent choice critically impacts reaction kinetics:

Solvent Performance Comparison :

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Ethylene glycol dimethyl ether 5.5 1.0 96.9
Chloroform 4.8 2.5 88.4
DMF 36.7 0.75 82.1
Acetonitrile 37.5 1.2 91.3

Polar aprotic solvents like DMF accelerate reactions but promote β-lactam ring degradation above 30°C. Ethylene glycol dimethyl ether’s moderate polarity (ε = 5.5) balances reaction rate and product stability.

Catalytic Innovations

Morpholine-Mediated Activation

Source 6 reveals morpholine (80 mL per 0.5 mol 7-ACA) enhances active ester formation through:

  • Base catalysis (pKb = 5.6) optimizing pH 8.2–8.5
  • Stabilizing tetrahedral intermediates via H-bonding
    This reduces activation energy by 18.7 kJ/mol versus triethylamine.

Photochemical Irradiation

UV irradiation (300–400 nm) in source 4’s method generates singlet oxygen species that:

  • Cleave disulfide bonds in 7-ACA, increasing nucleophilicity
  • Lower activation temperature from 40°C to 25°C
  • Reduce byproduct formation by 62% compared to thermal methods

Impurity Control Strategies

This compound synthesis generates three primary impurities:

  • Δ³-Cephalothin (2.1–3.8%):
    Formed via β-lactam ring opening at pH >7.5. Controlled through:

    • Strict pH maintenance at 6.5–7.0 during extraction
    • Addition of 0.1% w/v ascorbic acid as antioxidant
  • Thiophene Dimer (0.4–1.2%):
    Results from thiopheneacetic acid oxidation. Mitigated by:

    • Nitrogen sparging to remove O₂
    • 0.05 M BHT in reaction solvent
  • 7-EPI-Cephalothin (0.3–0.9%):
    Stereoisomer formed during acylation. Reduced through:

    • Silanization protocols (0.2% vs 1.1% in non-silanized)
    • Low-temperature (−10°C) acylation

Industrial-Scale Process Economics

A techno-economic analysis of source 4’s method reveals:

Cost Drivers :

  • 7-ACA contributes 58% of raw material costs
  • Solvent recovery accounts for 22% of operating expenses

Optimization Opportunities :

Parameter Improvement Cost Reduction (%)
Solvent Recovery From 75% to 95% 14
7-ACA Utilization From 0.5 to 0.48 mol 9
Reaction Scale From 0.5 to 5.0 mol 18

Implementing continuous flow systems could enhance yield by 12% while reducing processing time 30% through improved mass transfer.

Analytical Characterization Standards

Modern quality control employs:

UHPLC-MS Parameters :

  • Column: C18 (2.1 × 100 mm, 1.8 μm)
  • Mobile Phase: 0.1% formic acid/acetonitrile gradient
  • Retention Time: 4.2 ±0.3 min
  • MS (ESI+): m/z 397.1 [M+H]⁺

¹H NMR (500 MHz, D₂O) : δ 4.68 (d, J=5.0 Hz, 1H, C₆-H), δ 5.14 (d, J=5.0 Hz, 1H, C₇-H), δ 3.52 (ABq, Δδ=0.18, J=18.3 Hz, 2H, C₂-H₂)

Chemical Reactions Analysis

Types of Reactions

Cefalotin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cefalotin has a wide range of applications in scientific research:

Mechanism of Action

Cefalotin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Antimicrobial Spectrum

Cephalothin’s activity varies significantly when compared to other cephalosporins, depending on the bacterial species and resistance mechanisms.

Table 1: Antimicrobial Activity of this compound vs. Other Cephalosporins

Organism/Parameter This compound Cefazolin Cefazedone Cefoxitin Cefaclor Cefotaxime
Gram-positive Cocci
Staphylococcus aureus Most active Moderate Inferior Less active Moderate Moderate
Gram-negative Bacilli
Escherichia coli High resistance ; Moderate MIC Moderate Superior Superior More active Most active
Klebsiella spp. Moderate Moderate Superior Superior Most active
Proteus mirabilis Moderate Less active Comparable

Key Findings :

  • Cefazedone : Demonstrates superior efficacy to this compound in 5/14 tested strains (e.g., Staphylococci, E. coli), with markedly higher effectiveness across all organisms .
  • Cefoxitin : More active against E. coli, Klebsiella, and Proteus vulgaris but less effective against Gram-positive cocci .
  • Cefotaxime : Third-generation cephalosporin with the highest Gram-negative activity, including Pseudomonas spp. .

Pharmacokinetic Properties

This compound’s pharmacokinetics differ notably from other cephalosporins, impacting clinical dosing regimens.

Table 2: Pharmacokinetic Comparison

Parameter This compound Cefazolin Cephalexin
Half-life 0.5–1 hour 1.8–2.2 hours 1.35 hours
Renal Clearance 310 mL/min/1.73 m² 62 mL/min/1.73 m² 210 mL/min/1.73 m²
Volume of Distribution 16.4 L/1.73 m² 10 L/1.73 m²

Key Findings :

  • This compound’s short half-life necessitates frequent dosing compared to cefazolin, which has prolonged serum levels due to slower clearance .
  • Cefaclor exhibits enhanced activity in acidic environments (e.g., abscesses), achieving this compound-like efficacy under specific conditions .

Resistance Profiles and β-Lactamase Interactions

Resistance to this compound is widespread among Gram-negative bacteria, driven by enzymatic hydrolysis and target modifications.

Table 3: Resistance and Enzymatic Hydrolysis

Factor This compound Comparative Insight
Resistance in E. coli 80–100% in environmental isolates Higher than cefotaxime/cefoxitin
β-Lactamase Hydrolysis Affected by KPC variants (e.g., KPC-2, -4, -5) Clavulanic acid reduces hydrolysis in KPC-4 (8.6-fold) vs. KPC-2 (2.6-fold)
Active Site Mutations Arg349Ala variant in PDC-3 increases affinity 10-fold but reduces kcat Structural shifts in AmpC disrupt hydrolytic water positioning

Key Findings :

  • CTX-M β-Lactamases : Alanine substitutions in active sites (e.g., ΔΔG = 2.49 kcal/mol for this compound) reduce catalytic efficiency, favoring resistance .
  • OXA-48-like Enzymes : Piperacillin and this compound MICs increase in OXA-232 mutants, highlighting substrate-specific resistance .

Clinical Efficacy in Prophylaxis and Therapy

This compound’s clinical utility is context-dependent. In surgical prophylaxis, it exhibits higher postoperative infection rates compared to doxycycline, particularly in colorectal procedures . However, its efficacy in murine models against Streptococci and Staphylococci remains robust, outperforming cefazolin in certain infections .

Biological Activity

Cephalothin is a first-generation cephalosporin antibiotic, primarily used for its broad-spectrum antibacterial activity. This article explores its biological activity, including mechanisms of action, clinical efficacy, and associated case studies.

This compound exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death of the bacteria, making it effective against both Gram-positive and some Gram-negative organisms .

Spectrum of Activity

This compound is effective against a variety of bacteria, including:

  • Gram-positive bacteria :
    • Staphylococcus aureus (including beta-lactamase producers)
    • Streptococcus pneumoniae
    • Streptococcus pyogenes
  • Gram-negative bacteria :
    • Escherichia coli
    • Klebsiella spp.
    • Haemophilus influenzae
    • Proteus mirabilis

This broad spectrum makes this compound suitable for treating various infections, from respiratory to gastrointestinal tract infections .

Case Study: Neonatal CONS Septicemia

A study involving 66 patients treated for coagulase-negative staphylococci (CONS) septicemia demonstrated that this compound was clinically efficacious despite a high prevalence of mecA gene carriage, which is associated with methicillin resistance. In this cohort, 92% of CONS blood isolates were mecA-positive, yet clinical recovery was achieved in the majority of cases treated with this compound. The findings indicated that this compound could be effectively used as a first-line treatment, reducing reliance on vancomycin and potentially delaying the emergence of vancomycin resistance .

Comparison with Cefazolin in Surgical Prophylaxis

In a double-blind study comparing this compound and cefazolin for infection prevention in cardiac surgery, both antibiotics showed similar effectiveness. However, this compound was associated with a slightly higher incidence of postoperative infections (4.6% vs. 2.1% for cefazolin). Notably, adverse effects such as rashes led to discontinuation in some patients receiving this compound .

Toxicity and Side Effects

While this compound is generally well-tolerated, there are notable concerns regarding nephrotoxicity, particularly when combined with other agents like gentamicin. A reported case highlighted the development of Fanconi syndrome following treatment with this compound and gentamicin, indicating potential renal complications associated with its use .

In Vitro Studies

In vitro studies have shown that this compound stimulates penicillinase production in staphylococci but remains unaffected by this enzyme. It has demonstrated varying levels of cytotoxicity against human amnion and mouse embryo cells compared to other antibiotics like benzyl penicillin G and oxytetracycline .

Data Summary Table

Characteristic Details
Class First-generation cephalosporin
Mechanism of Action Inhibits bacterial cell wall synthesis
Spectrum Broad-spectrum: Gram-positive & some Gram-negative bacteria
Clinical Use Treatment of severe infections; surgical prophylaxis
Nephrotoxicity Risk Associated with combined use (e.g., with gentamicin)
Resistance Development Some Gram-negative organisms may develop resistance over time

Q & A

Q. (Basic) What validated analytical methods are recommended for quantifying cephalothin in pharmaceutical formulations?

Methodological Answer:
High-performance liquid chromatography (HPLC) is the gold standard for quantifying this compound. A validated protocol involves:

  • Mobile phase : Water with 0.7% glacial acetic acid and ethanol (70:30 v/v) .
  • Column : Zorbax Eclipse Plus C18 (150 × 4.6 mm; 5 µm) .
  • Detection : UV at 237 nm, retention time ~4.2 minutes .
  • Validation Parameters :
    • Linearity : 20–100 µg/mL (R² > 0.99) with ANOVA confirming no deviation from linearity (p < 0.05) .
    • Precision : Intraday RSD ≤ 3.18%, interday RSD ≤ 4.90% .
    • Robustness : Tested via Youden and Steiner method, with variations in ethanol brand, flow rate, and wavelength showing minimal impact .

Table 1: System Suitability Parameters for HPLC

ParameterRetention Time (min)Peak AsymmetryPlates (N)RSD%
Mean Values4.131.1436822.02
Acceptance Criteria≤5% RSD≤2.0>2000-

Q. (Advanced) How can researchers resolve contradictions in this compound’s stability data when co-administered with metal-ion antibiotics?

Methodological Answer:
Contradictions in stability data (e.g., ternary vs. binary complex stability) require:

Electrochemical Analysis : Measure log Km values to assess relative stability. Positive log Km (e.g., 0.40 for Co-doxycycline-cephalothin) indicates ternary complexes are more stable, while negative values (e.g., -0.62 for Co-oxytetracycline-cephalothin) suggest binary dominance .

pH and Temperature Control : Adjust experimental conditions to mimic physiological environments (e.g., 25°C for photolytic degradation studies) .

Statistical Validation : Use ANOVA to compare stability across conditions, ensuring p < 0.05 for significance .

Table 2: Stability of this compound Complexes (log Km)

Complexlog KmStability Outcome
[Co-doxycycline–this compound]0.40Ternary > Binary
[Ni-oxytetracycline–this compound]-0.655Binary > Ternary

Q. (Basic) How to design an experiment evaluating this compound’s efficacy against β-lactamase-producing bacteria?

Methodological Answer:

Strain Selection : Use ATCC reference strains (e.g., Staphylococcus aureus ATCC 29213) and clinical isolates confirmed for β-lactamase production via nitrocefin hydrolysis .

MIC Determination : Follow CLSI guidelines with serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth .

Control Groups : Include β-lactamase inhibitors (e.g., clavulanic acid) to isolate this compound’s intrinsic activity .

Q. (Advanced) What statistical approaches are appropriate for evaluating HPLC method robustness under varied parameters?

Methodological Answer:
Use Youden and Steiner’s robustness test to assess seven parameters (e.g., ethanol brand, flow rate):

Experimental Design : Eight experiments with ±1 variations (e.g., flow rate: 1.1 vs. 0.9 mL/min) .

Data Analysis : Calculate effects (E) as:
E=MeanvariedMeannormalSDnormalE = \frac{\text{Mean}_{\text{varied}} - \text{Mean}_{\text{normal}}}{SD_{\text{normal}}}

Effects <2×SD indicate robustness .

Table 3: Robustness Test Results

ParameterEffect (E)Acceptance Threshold
Ethanol Brand-2.38<5.39
Wavelength-1.86<5.39

Q. (Advanced) How to address discrepancies in this compound’s pharmacokinetic profiles across species?

Methodological Answer:

Kinetic Studies : Administer this compound IV (e.g., 22 mg/kg in beagles) and collect serum at intervals (2–120 mins) .

Modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t₁/₂. Compare interspecies metabolic rates using allometric scaling .

Validation : Apply Wilcoxon signed-rank test for paired comparisons (e.g., pre- vs. post-administration platelet aggregation) .

Q. (Basic) What steps ensure reproducibility in this compound degradation studies?

Methodological Answer:

Forced Degradation : Expose this compound to 0.1 M HCl (60°C), 0.3% H₂O₂, and UVC (254 nm) for 10–60 mins .

Chromatographic Monitoring : Use HPLC to track degradation products, ensuring resolution (R > 2.0) from parent peaks .

Data Reporting : Include RSD% for degradation rates and ANOVA tables for inter-lab comparability .

Q. (Advanced) How to evaluate green chemistry approaches for this compound analysis vs. traditional methods?

Methodological Answer:

Solvent Toxicity Comparison : Replace acetonitrile with ethanol (less toxic, lower environmental impact) .

Waste Audit : Quantify solvent usage (e.g., 70:30 water:ethanol vs. 50:50 acetonitrile:buffer systems) .

Lifecycle Assessment (LCA) : Use software like SimaPro to compare carbon footprints of methods .

Properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIURVHNZVLADCM-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58-71-9 (mono-hydrochloride salt)
Record name Cephalothin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4022783
Record name Cephalothin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefalotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

WHITE TO OFF-WHITE, CRYSTALLINE POWDER; PRACTICALLY ODORLESS; FREELY SOL IN WATER, SALINE TS, DEXTROSE SOLUTION; SPARINGLY SOL IN METHANOL; SLIGHTLY SOL IN ALCOHOL; INSOL IN MOST ORGANIC SOLVENTS; DEXTROROTATORY; MODERATELY HYGROSCOPIC; DECOMP ON HEATING /SODIUM/, 5.21e-02 g/L
Record name Cefalotin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00456
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CEPHALOTHIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cefalotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Solid

CAS No.

153-61-7
Record name Cephalothin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cephalothin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefalotin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00456
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cephalothin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefalotin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHALOTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R72LW146E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CEPHALOTHIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cefalotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

160-160.5 °C, 160 - 160.5 °C
Record name Cefalotin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00456
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CEPHALOTHIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cefalotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.